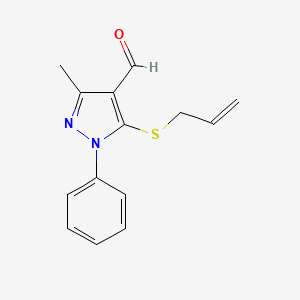
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxaldehyde group, a methyl group, a phenyl group, and a propenylthio group
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- involves several steps, typically starting with the formation of the pyrazole ring One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole core
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Research has explored its use in developing new drugs for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to therapeutic effects. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- can be compared with other pyrazole derivatives to highlight its uniqueness:
3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Lacks the propenylthio group, which may affect its reactivity and biological activity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde:
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde: Features two phenyl groups, which can influence its steric and electronic properties.
Propiedades
Número CAS |
160348-38-9 |
|---|---|
Fórmula molecular |
C14H14N2OS |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-5-prop-2-enylsulfanylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-18-14-13(10-17)11(2)15-16(14)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3 |
Clave InChI |
QNUNKJJRZYMIOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=O)SCC=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



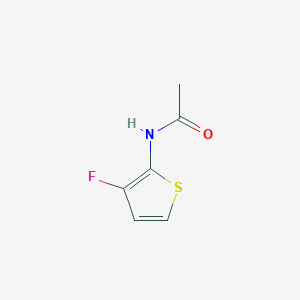

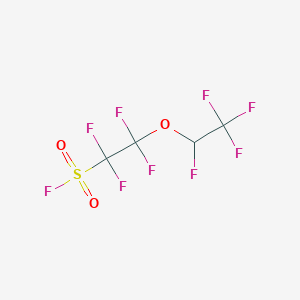
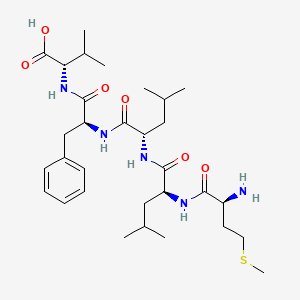
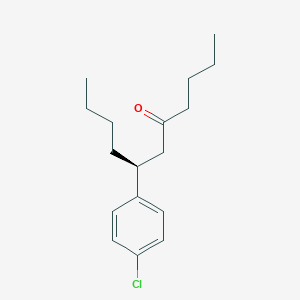
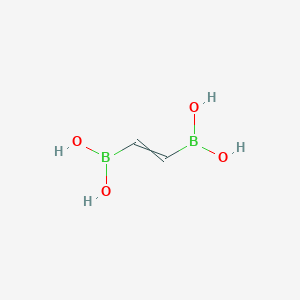
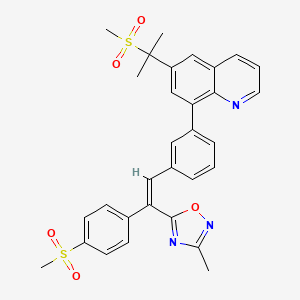
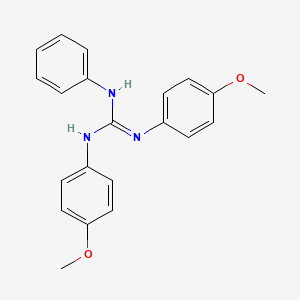
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)


![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

